

Ridaforolimus combination ponatinib bicalutamide MK-2206

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Compound Focus: Ridaforolimus

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Ridaforolimus in Combination Therapies

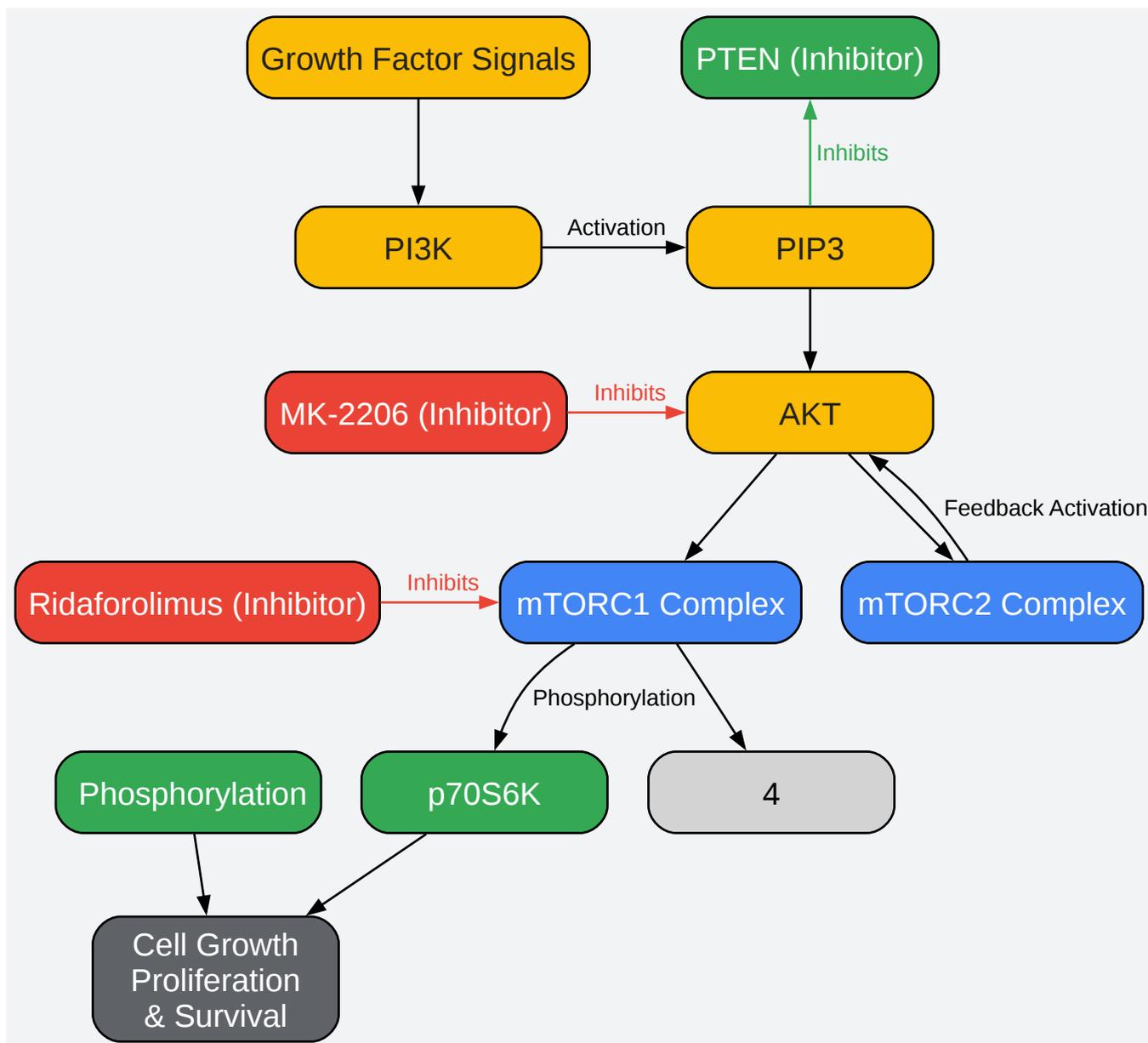
The table below summarizes the key combination therapies involving **ridaforolimus** based on recent clinical research.

Combination Partner	Partner Drug Class	Primary Research Context	Key Findings / Rationale	Clinical Trial Phase
MK-2206 [1]	Akt inhibitor	Advanced solid tumors; biomarker-selected breast and prostate cancer	More complete PI3K/Akt/mTOR pathway blockade; promising activity in pretreated, biomarker-eligible breast cancer [1].	Phase I
Ponatinib [2] [3]	Tyrosine kinase inhibitor (TKI)	Various cancers (as part of diverse drug combination explorations) [2] [3]	Specific outcomes not detailed in available data; listed among combinations explored in clinical trials.	Not Specified

Combination Partner	Partner Drug Class	Primary Research Context	Key Findings / Rationale	Clinical Trial Phase
Bicalutamide [2] [3]	Antiandrogen	Prostate cancer (as part of diverse drug combination explorations) [2] [3]	Specific outcomes not detailed in available data; listed among combinations explored in clinical trials.	Not Specified
Dalotuzumab, MK-0752, Taxanes [2] [3]	Anti-IGF-1R mAb, Notch inhibitor, Chemotherapy	Various solid tumors (as part of diverse drug combination explorations) [2] [3]	Specific outcomes not detailed in available data; listed among combinations explored in clinical trials.	Various

Signaling Pathways and Mechanisms

Ridaforolimus is a non-prodrug rapalog that specifically inhibits the mTOR pathway, a critical regulator of cell growth, metabolism, and proliferation [2] [3]. The following diagram illustrates the key pathways affected by **ridaforolimus**, particularly when used in combination with other targeted agents like MK-2206:



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This diagram illustrates the following key mechanisms:

- **Primary Pathway:** **Ridaforolimus** directly inhibits the **mTORC1 complex**, a key driver of cell growth and proliferation. This action leads to the downregulation of downstream effectors like p70S6K and 4E-BP1, which are involved in protein synthesis [2] [3].
- **Combination Rationale with MK-2206:** The Akt inhibitor **MK-2206** acts upstream of mTOR. Combining it with **ridaforolimus** provides a more comprehensive blockade of the PI3K/Akt/mTOR pathway, which can overcome feedback activation loops and enhance antitumor efficacy [1].
- **Role of PTEN:** The tumor suppressor PTEN normally inhibits this pathway, and its loss is common in cancers, leading to constitutive pathway activation. This makes tumors particularly reliant on this

signaling axis [2] [3].

Summary of Clinical Trial Protocol (MK-2206 Combination)

The most concrete protocol data available is for the combination of **ridaforolimus** and MK-2206 from a published Phase I trial [1]. The table below outlines the key design elements:

Trial Aspect	Details from Phase I Study
Objective	Determine the dose-limiting toxicities (DLTs) and maximum tolerated dose (MTD) of the combination.
Patient Population	Patients with advanced solid tumors; included a biomarker-eligible cohort (e.g., ER+ breast cancer with specific signatures, PTEN-deficient prostate cancer).

| **Dosing Regimen (MTD)** | **Ridaforolimus**: 10 mg orally, once daily, 5 days per week. **MK-2206**: 90 mg orally, once per week [1]. || **Primary Endpoints** | Safety, tolerability, and establishment of the MTD. || **Key Efficacy Findings** | Partial responses observed in breast cancer patients with PI3K pathway dependence; some patients had durable stable disease [1]. |

Adverse Events and Safety Profile

Combination therapies often have distinct safety profiles. For the **ridaforolimus** and MK-2206 combination at the MTD, the most common adverse events reported were:

- **Rash (44.4%)**
- **Stomatitis (38.9%)**
- **Diarrhea (27.8%)**
- **Decreased appetite (27.8%) [1]**

These events are consistent with the known profiles of mTOR and Akt inhibitors. Management of these adverse events, particularly stomatitis and rash, is crucial for maintaining patient quality of life and treatment adherence.

Knowledge Gaps and Further Research

The search results highlight several areas where detailed information is currently lacking:

- **Specific protocols for combinations with ponatinib and bicalutamide** are not detailed in the available literature, indicating they may be in earlier stages of investigation [2] [3].
- **Detailed laboratory methodologies** for *in vitro* or *in vivo* studies assessing combination effects (e.g., specific cell viability assays, animal models) are not provided in the reviewed abstracts and summaries.
- The **pharmacokinetic details and drug administration schedules** for most combinations beyond MK-2206 are not available.

Suggestions for Finding Deeper Information

To obtain the detailed application notes and protocols you require, I suggest the following:

- **Search Clinical Trial Registries:** Websites like ClinicalTrials.gov may have detailed protocol documents and study results for specific trials involving these combinations.
- **Access Full-Text Articles:** The systematic review cited [2] [3] and the Phase I paper [1] would be the primary sources. Obtaining the full text may yield more experimental detail in the methods sections.
- **Consult Patent Literature:** While patents like US20200101079A1 [4] list combinations, they focus on claims rather than standardized protocols.

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References

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